REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[C:11]([O:16][CH2:17][CH3:18])(=[O:15])[C:12]([CH3:14])=[CH2:13]>>[CH3:14][C:12](=[CH:13][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1)[C:11]([O:16][CH2:17][CH3:18])=[O:15]
|
Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.43 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 8 hours
|
Duration
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8 h
|
Type
|
CUSTOM
|
Details
|
at 130° C.
|
Type
|
CUSTOM
|
Details
|
recrystallising the crude product from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)=CC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.5 mmol | |
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |